(S)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4S)-2-(1-benzothiophen-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-9(2)11-8-16-14(15-11)13-7-10-5-3-4-6-12(10)17-13/h3-7,9,11H,8H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGHXNJERRFHMD-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and cytotoxic effects.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₅N₃OS
- CAS Number : 541549-94-4
- Purity : Typically available at 97% purity .
Biological Activity Overview
Research into the biological activities of this compound has yielded varied results. The following sections summarize key findings from studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Antimicrobial activity is crucial for evaluating potential therapeutic applications. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mM) |
|---|---|---|
| Staphylococcus aureus | 8 | 8 |
| Escherichia coli | 7 | 7 |
| Bacillus subtilis | 9 | 8 |
| S. epidermidis | 6 | 10.5 |
The results indicated moderate activity against Staphylococcus aureus and Bacillus subtilis but limited efficacy against Escherichia coli and S. epidermidis .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It was found to exhibit cytotoxic effects on several cancer cell lines, including leukemia and solid tumors.
- Cytotoxicity Testing :
- Selectivity Towards Cancer Cells :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. Variations in substituents on the oxazole ring and benzo[b]thiophene moiety can significantly influence activity.
Key Findings:
- Compounds with electron-donating groups exhibited enhanced activity against certain cancer lines.
- Modifications to the phenyl ring were shown to affect both antimicrobial and anticancer properties, emphasizing the importance of specific functional groups .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds within the same chemical class:
- Study on Benzothiazole Derivatives :
- Antiviral Activity Evaluation :
Scientific Research Applications
Medicinal Chemistry Applications
(S)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole has shown significant promise in pharmacological contexts:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits substantial antibacterial and antifungal properties. Its structural characteristics allow for effective interaction with microbial targets, which can be further explored for developing new antimicrobial agents.
- Antitubercular Properties : Research has demonstrated that derivatives of benzo[b]thiophene, including this compound, have potential against Mycobacterium tuberculosis. Molecular docking studies suggest that it may inhibit key enzymes involved in the pathogen's metabolism, establishing a structural basis for its efficacy against tuberculosis .
- Neuroprotective Effects : There is growing interest in the compound's ability to act as a multi-target-directed ligand for neurodegenerative diseases. Studies have evaluated its inhibitory potency against monoamine oxidase enzymes, which are implicated in neurodegenerative disorders .
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis due to its unique functional groups:
- Versatile Building Block : The presence of the oxazole ring allows for various chemical transformations. It can be used to synthesize other complex molecules through reactions such as nucleophilic substitutions and cyclizations .
- Chiral Synthesis : As a chiral compound, it is valuable in asymmetric synthesis processes where enantiomerically pure compounds are required. Its isopropyl group enhances lipophilicity, influencing its reactivity and interaction with biological systems .
Material Science Applications
Recent advancements have explored the use of this compound in material science:
- Organic Semiconductors : The compound's derivatives have been investigated as potential organic semiconductors for applications in organic field-effect transistors (OFETs). Its solution-processable nature makes it suitable for electronic applications .
Case Study 1: Antitubercular Activity
A study focused on the synthesis of various benzo[b]thiophene derivatives revealed that this compound exhibited promising antitubercular activity when tested against Mycobacterium tuberculosis H37Ra. Molecular docking indicated its binding affinity to DprE1 enzyme, crucial for the pathogen’s survival.
Case Study 2: Neuroprotective Potential
In vitro assays demonstrated that this compound showed significant inhibition of monoamine oxidase B activity. This suggests a potential therapeutic role in treating neurodegenerative diseases complicated by depression.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Antifungal 4,5-Dihydrooxazole Derivatives
A 2022 study synthesized 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives (e.g., A30–A34) as broad-spectrum antifungal agents. Key findings include:
- Activity against Candida albicans : MIC values of 0.03–0.5 μg/mL, surpassing fluconazole (MIC = 1 μg/mL).
- Metabolic Stability : Compounds A31 and A33 exhibited half-lives of 80.5 min and 69.4 min in human liver microsomes, indicating robust metabolic resistance .
- CYP Inhibition : Minimal inhibition of CYP3A4 and CYP2D6, reducing drug-drug interaction risks .
Comparison with (S)-4-isopropyl variant :
- The isopropyl group in the target compound may enhance lipophilicity and metabolic stability compared to phenyl substituents in A30–A33. However, phenyl derivatives show superior antifungal potency, suggesting that bulkier aromatic groups improve target (e.g., CYP51) binding .
Table 1: Antifungal Activity and Pharmacokinetic Profiles
| Compound | MIC (C. albicans, μg/mL) | Metabolic Half-Life (min) | CYP Inhibition |
|---|---|---|---|
| (S)-4-isopropyl variant | Data not reported | Likely comparable* | Low |
| A31 (4-phenyl) | 0.03 | 80.5 | Negligible |
| Fluconazole | 1.0 | N/A | High |
Benzothiophene Acrylonitrile Anticancer Analogues
Benzothiophene acrylonitrile derivatives (e.g., compounds 31–33) exhibit potent anticancer activity:
Structural Divergence :
- The acrylonitrile moiety in analogues 31–33 replaces the dihydrooxazole ring, enabling π-π stacking with cellular targets. This difference likely shifts the mechanism from antifungal (CYP51 inhibition) to microtubule disruption (anticancer) .
Table 2: Substituent Impact on Physicochemical Properties
| Substituent | Lipophilicity (LogP)* | Metabolic Stability | Solubility |
|---|---|---|---|
| 4-isopropyl (S) | Moderate (~3.5) | High | Moderate |
| 4-phenyl | High (~4.2) | Moderate | Low |
| 4-tert-butyl | Very high (~4.8) | Very High | Very Low |
*Estimated using fragment-based methods .
Q & A
Q. Basic
- NMR spectroscopy : - and -NMR identify substituent environments (e.g., diastereotopic protons in the oxazole ring) .
- HRMS : Confirms molecular formula (e.g., [M+H] at m/z 274.0932 for CHNOS) .
- IR spectroscopy : Detects C=N (1630–1680 cm) and C-O (1200–1250 cm) stretches .
- Single-crystal X-ray diffraction : Validates spatial arrangement and bond lengths .
How can computational methods aid in predicting the compound's reactivity?
Q. Advanced
- DFT calculations : Model transition states for stereoselective cyclization (e.g., B3LYP/6-31G(d) level) to predict activation barriers .
- Molecular docking : Screens interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking with benzo[b]thiophene) to guide crystal engineering .
What strategies address low yields in stereoselective synthesis?
Q. Advanced
- Chiral auxiliaries : Temporarily fix stereochemistry during ring closure (e.g., Evans oxazolidinones) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 48 hr reflux) while maintaining enantiopurity .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalyst screening : Test Wilkinson’s catalyst (RhCl(PPh)) for intramolecular C–H activation, as used in analogous dihydrooxazole syntheses .
How to resolve contradictions in spectroscopic data?
Q. Advanced
- Multi-technique corroboration : Cross-validate NMR (e.g., unexpected splitting in -NMR) with X-ray data to distinguish between structural isomers .
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility (e.g., hindered rotation in the oxazole ring) .
- Isotopic labeling : - or -enriched precursors clarify ambiguous coupling patterns .
- Theoretical NMR prediction : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
